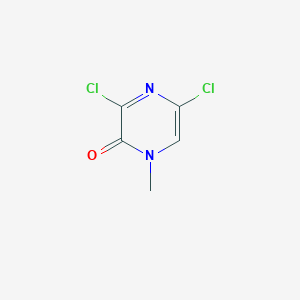

3,5-dichloro-1-methylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMYGZJTKUTEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C(C1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516840 | |

| Record name | 3,5-Dichloro-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87486-33-7 | |

| Record name | 3,5-Dichloro-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1-methyl-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dichloro 1 Methylpyrazin 2 1h One and Analogues

De Novo Synthesis Strategies for the Pyrazinone Core Structure

The formation of the pyrazinone ring from open-chain compounds is a fundamental approach in the synthesis of this class of heterocycles. These strategies typically involve the sequential or one-pot formation of the necessary carbon-nitrogen bonds to construct the six-membered ring.

Condensation Reactions of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

One of the significant approaches to constructing the 2(1H)-pyrazinone core involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.org This method, first described by R. G. Jones in 1949, leads to the formation of bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. semanticscholar.org Initially, the reaction was performed using free α-amino acid amides in the presence of a base such as sodium or potassium hydroxide, or piperidine. nih.gov A notable drawback of this original procedure was the difficulty in preparing the free α-amino acid amides, particularly those with low molecular weights. nih.gov Later, it was demonstrated that the condensation can also be successfully carried out starting from the hydrohalides of the amino acid amides, which are generally easier to synthesize and more readily available. nih.gov

This reaction allows for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones where the substituents can be varied. semanticscholar.orgnih.gov The general scheme for this synthesis is as follows:

Scheme 1: General synthesis of 2(1H)-pyrazinones from α-amino acid amides and 1,2-dicarbonyl compounds.

Synthesis from α-Aminonitriles and Oxalyl Halides

A highly general and widely employed method for the preparation of 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones was reported by Vekemans et al. in 1983. rsc.org This approach, often referred to as Hoornaert's method, involves the reaction of an α-aminonitrile with an excess of the corresponding oxalyl halide. nih.govrsc.org

The synthesis is typically carried out by treating an α-aminonitrile with an excess of oxalyl chloride or oxalyl bromide in a solvent like toluene (B28343) or o-dichlorobenzene at temperatures ranging from 70–100 °C for 4–6 hours, or at room temperature for several days. rsc.org The α-aminonitrile starting material provides the substituents at the N-1 and C-6 positions of the final pyrazinone core. rsc.org These α-aminonitriles are commonly prepared via a Strecker-type reaction involving a primary amine, an aldehyde, and a cyanide source. rsc.org To prevent the formation of symmetrical oxamides, the salt of the α-aminonitrile is generally used. rsc.org However, free-base aminonitriles can be employed if they possess low nucleophilicity. rsc.org

An optimized procedure for multigram synthesis of 3,5-dihalo-2(1H)-pyrazinones has been developed, which utilizes lower reaction temperatures and lower-boiling-point solvents. semanticscholar.orgrsc.org This modified protocol involves the preparation of the α-aminonitrile through nucleophilic substitution of chloroacetonitrile with a primary amine, followed by acidification and subsequent treatment with an oxalyl halide. rsc.org

The reaction mechanism for the formation of the 3,5-dihalo-2(1H)-pyrazinone core proceeds through several key steps. rsc.org The initial step is the acylation of the α-aminonitrile by the oxalyl halide, which forms an oxamoyl halide intermediate. rsc.org This is followed by the addition of HX (hydrogen halide) to the nitrile group and subsequent tautomerization to an enamine. rsc.org The enamine then undergoes cyclization to yield a cyclic pyrazine-2,3-dione intermediate. rsc.org Finally, this intermediate reacts with an excess of the oxalyl halide, leading to the introduction of the halogen atom at the 3-position and the release of carbon dioxide, carbon monoxide, and a halide ion. rsc.org The addition of a catalytic amount of DMF has been reported to accelerate this final halogenation step. nih.govrsc.org

Scheme 2: Mechanism for the formation of 3,5-dihalo-2(1H)-pyrazinones.

The nature of the substituents on the α-aminonitrile (R¹ and R⁶) can significantly impact the efficiency and yield of the reaction. This method is versatile and has been successfully used to synthesize 3,5-dihalo-2(1H)-pyrazinones with a variety of substituents at positions 1 and 6. nih.govrsc.org However, the reaction is known to fail when the R¹ substituent is an acyl group. nih.govrsc.org It also proves to be difficult when the R⁶ substituent is an electron-withdrawing group. nih.govrsc.org Furthermore, the presence of bulky groups at either the R¹ or R⁶ position can lead to low yields. nih.gov This is attributed to the inefficient conversion of the pyrazine-2,3-dione intermediate to the final dihalopyrazinone product. nih.gov

| Substituent Position | Effect on Reaction | Reason |

|---|---|---|

| R¹ = Acyl group | Reaction fails | Not specified in the provided context. |

| R⁶ = Electron-withdrawing group | Reaction is difficult | Not specified in the provided context. |

| R¹ and/or R⁶ = Bulky groups | Low yields | Inefficient conversion of the pyrazine-2,3-dione intermediate. nih.gov |

Synthesis from Diketopiperazines

2(1H)-Pyrazinones can also be synthesized from diketopiperazines (2,5-piperazinediones). semanticscholar.org Although this method does not start from acyclic precursors to form the pyrazinone ring directly, diketopiperazines are readily available as they can be easily prepared, for instance, through the dehydration of amino acids. semanticscholar.org The diketopiperazine ring can be aromatized to a pyrazine (B50134) ring by reacting it with phosphorus oxychloride. google.com Furthermore, the reaction of enol phosphates derived from diketopiperazines with palladium-catalyzed reactions can lead to the synthesis of dihydropyrazines, which can then be aromatized to pyrazines in the presence of acid. wikipedia.org

Advanced Synthetic Transformations of 3,5-Dichloro-1-methylpyrazin-2(1H)-one Precursors

The chemical reactivity of the pyrazinone scaffold allows for a variety of advanced synthetic transformations to introduce desired functional groups. One common precursor, this compound, can be synthesized and subsequently modified. For instance, it can undergo amination when treated with a concentrated aqueous solution of ammonia (B1221849) in dioxane. prepchem.com

Achieving regioselectivity in the halogenation of pyrazinone precursors is critical for directing subsequent functionalization. While direct halogenation can sometimes lead to a mixture of products, catalyst-controlled C-H activation provides a more precise method. For example, palladium acetate has been used to direct the ortho-halogenation of the phenyl side chain in related heterocyclic systems. nih.govresearchgate.net In some cases, direct halogenation with reagents like N-halosuccinimides (NXS) can selectively halogenate the central aromatic ring. nih.govresearchgate.net

The choice of halogenating agent and reaction conditions plays a significant role in the outcome. For instance, N-bromosuccinimide (NBS) has been used for the regioselective monobromination of activated pyridines, a related nitrogen-containing heterocycle. researchgate.net In the context of pyrazolo[1,5-a]pyrimidines, a hypervalent iodine(iii) reagent in water has been shown to facilitate regioselective C3 halogenation. nih.gov

The introduction of a methyl group at the N1 position of the pyrazinone ring is a key step in the synthesis of the target compound. This is often achieved through a Strecker-type reaction, where an α-aminonitrile, formed from a primary amine (in this case, methylamine), an aldehyde, and a cyanide source, reacts with an oxalyl halide. rsc.org This method provides the substituents at both the N-1 and C-6 positions of the pyrazinone core. rsc.org

Solid-phase synthesis has emerged as a powerful technique for generating libraries of diverse 2(1H)-pyrazinone derivatives. acs.org This approach allows for the efficient introduction of a wide range of substituents, which is valuable for screening biological activities. acs.org

In solid-phase synthesis, the diversity at the C6 position of the pyrazinone ring is typically determined by the choice of the starting aldehyde used in the initial Strecker reaction with a resin-bound amine and a cyanide source. acs.org This strategy allows for the creation of a wide variety of C6-substituted pyrazinones. acs.org

The C3 position of the pyrazinone ring can be functionalized using microwave-enhanced transition metal-catalyzed reactions. acs.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, are effective for introducing various substituents at this position. kuleuven.bersc.orgtechnologynetworks.com Microwave irradiation often leads to faster reaction times and improved yields. kuleuven.betechnologynetworks.com

Solid-Phase Synthesis Approaches for Pyrazinone Scaffolds

Catalytic Approaches in Pyrazinone Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of the pyrazinone core and its subsequent functionalization. Transition metal catalysts, particularly palladium, are widely used for C-C and C-heteroatom bond formation on the pyrazine ring. rsc.orgnih.gov

Recent advancements include the use of iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron agents. nih.gov Furthermore, palladium-catalyzed asymmetric hydrogenation has been developed to produce chiral piperazin-2-ones from pyrazin-2-ols, demonstrating the potential for creating stereochemically complex molecules. rsc.org The development of novel catalysts, including nanomaterials, continues to expand the toolkit for synthesizing and modifying pyrazinone scaffolds. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazinone Decoration

Transition metal-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency. biolmolchem.comthermofisher.com These reactions are widely used for the derivatization of heterocyclic compounds, including pyrazines and pyrazinones. rsc.orgrsc.org The presence of halogen atoms on the pyrazinone ring, as in this compound, provides reactive sites for these transformations. Classical palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are frequently employed to introduce a variety of substituents onto the pyrazine system. rsc.orgrsc.org

The reactivity of halogenated N-heteroarenes in these couplings is a key consideration. For dihalogenated substrates, selective reaction at one position over the other is often possible, allowing for sequential functionalization. nih.gov In dichlorinated pyridines and pyrimidines, which serve as analogues, halides adjacent to a nitrogen atom are typically more reactive. nsf.gov However, selectivity can be controlled by factors such as the choice of ligand, catalyst, and reaction conditions. nsf.gov

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used for the synthesis of biaryls and substituted heterocycles. researchgate.net For dihalogenated heterocycles like dichloropyrimidines, which are analogous to dichloropyrazinones, the Suzuki coupling can be performed regioselectively. nih.govmdpi.com

Studies on 2,4-dichloropyrimidines have shown that the C4-position is typically more reactive towards Suzuki coupling due to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com This intrinsic difference in reactivity allows for the sequential addition of different substituents. researchgate.net Microwave irradiation and careful screening of catalysts, solvents, and bases can lead to highly efficient and regioselective C4-substitutions with low catalyst loading and short reaction times. mdpi.com One-pot, regioselective double Suzuki couplings have also been developed, enabling the efficient synthesis of diarylated pyrimidines. nih.gov

| Substrate | Coupling Partner | Catalyst/Base | Conditions | Product | Yield | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Microwave, 15 min | 2-Chloro-4-phenylpyrimidine | Good to Excellent | mdpi.com |

| 2,4-Dichloropyrimidine | Arylboronic acid 1, then Arylboronic acid 2 | Pd(PPh₃)₄ / K₂CO₃ | Stepwise heating (55 °C then 90 °C) | 2-Aryl-4-aryl'pyrimidine | Moderate to Good | nih.gov |

| 2,3,5-Trichloropyridine | Arylboronic acids | Palladium acetate (ligand-free) / Base | Aqueous phase | 3,5-Dichloro-2-arylpyridines | High | researchgate.net |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for C-C bond formation due to the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org The catalytic cycle generally involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. openochem.org

Several examples of Stille cross-coupling have been reported in pyrazine chemistry. rsc.org The reaction of a stannylated pyrazine with 4-methoxybenzoyl chloride, for instance, yielded the desired product, although homocoupling of the organostannane was a competing side reaction. rsc.org This side reaction could be suppressed by modifying the order of reagent addition. rsc.org The reaction has also been used to couple stannylated pyrazines with other heterocyclic systems, such as chlorotriazines, demonstrating its utility in creating complex bihetaryl structures. rsc.org Additives like copper(I) salts and fluoride ions can significantly accelerate the reaction rate. harvard.edu

| Substrate | Coupling Partner | Catalyst/Additives | Conditions | Product | Yield | Reference |

| Stannylated Pyrazine | 4-Methoxybenzoyl chloride | Palladium catalyst | N/A | Acyl-Pyrazine | 64% (overall) | rsc.org |

| Stannylated Pyrazine | Chlorotriazine | Palladium catalyst | N/A | Pyrazinyl-Triazine | 47% | rsc.org |

| Vinyl Iodide | Organostannane | Pd(PPh₃)₂Cl₂ / CuO | DMF, 130 °C (microwave) | Coupled Alkene | 89% | harvard.edu |

Recent advancements have focused on developing more sustainable and efficient Heck reaction protocols. This includes the use of greener solvents and phosphine-free, copper-free, and palladium-free catalyst systems, such as cobalt nanoparticles immobilized on magnetic chitosan, which can be easily recovered and reused. rsc.org

| Substrate Type | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

| Aryl Halide | Alkene | Pd(0) complex / Base | Standard Heck conditions | Substituted Alkene | rsc.org |

| Aryl Halide | Alkene | Co nanoparticles on magnetic chitosan | Polyethylene glycol, 80 °C, 1 h | Substituted Alkene | rsc.org |

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This reaction is one of the most important methods for synthesizing arylalkynes and conjugated enynes. rsc.orgrsc.org The reaction is widely used in the functionalization of heterocycles and has been applied to pyrazine systems. rsc.orgrsc.org

The Sonogashira reaction can be used to introduce alkyne functionalities that can then undergo further transformations, such as ring-closure reactions to form fused heterocyclic systems. researchgate.net For example, 5-chloropyrazole-4-carbaldehydes have been coupled with terminal alkynes under Sonogashira conditions, with the resulting product cyclizing to form pyrazolo[4,3-c]pyridines. researchgate.net Efforts to improve the sustainability of the Sonogashira reaction have led to the development of protocols in green solvents and copper-free conditions. nih.govnih.gov

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal Alkynes | Pd catalyst / Cu(I) / tert-butylamine | Microwave-assisted | 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines | Good | researchgate.net |

| Aryl Halide | Phenylacetylene | Pd(0)/TPPTS / CuI / TMG | HEP/water, 30 °C | Diphenylacetylene | Excellent | nih.gov |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / Base | Room Temperature | Arylalkyne | N/A | organic-chemistry.org |

Reductive Dechlorination Strategies

Reductive dechlorination is a chemical reaction that cleaves a carbon-chlorine bond through the action of a reductant, releasing a chloride ion. wikipedia.org This process can be achieved through various chemical, biological, or electrochemical methods. wikipedia.org In organic synthesis, chemical reductants such as zinc, alkaline earth metals, or zerovalent iron are often used. wikipedia.org

Biologically, certain anaerobic bacteria can use chlorinated compounds as electron acceptors in a process known as halorespiration or dehalorespiration. frtr.gov This has been extensively studied for the bioremediation of chlorinated solvents like tetrachloroethene (PCE) and 1,2-dichloropropane. frtr.govnih.gov For instance, anaerobic microcosms have been shown to completely dechlorinate 1,2-dichloropropane to propene. nih.govresearchgate.net While primarily applied in environmental remediation, the principles of reductive dechlorination can also be applied in synthetic chemistry to selectively remove chlorine atoms from a molecule, providing a route to less halogenated analogues from polychlorinated precursors. frtr.govyoutube.com

Cyanation Reactions

Cyanation involves the introduction of a nitrile (-CN) group into a molecule. For aryl halides like dichloropyrazinones, a common method is transition-metal-catalyzed cyanation. organic-chemistry.org Palladium- and nickel-catalyzed reactions are frequently employed, using various cyanide sources. organic-chemistry.orgnih.gov While traditional reagents like metal cyanides are effective, they are highly toxic. Consequently, research has focused on developing methods that use less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) or zinc cyanide. organic-chemistry.org

A nickel-catalyzed reductive cyanation of organic chlorides has been developed using CO₂ and NH₃ as the source of the cyano group. nih.gov This method utilizes a tridentate phosphine ligand (Triphos) and demonstrates excellent functional group tolerance, allowing for the cyanation of a broad range of aryl, heteroaryl, and aliphatic chlorides in moderate to excellent yields. nih.gov This approach could potentially be applied to substrates like this compound to selectively replace one or both chlorine atoms with a nitrile group, a versatile functional group that can be further elaborated into amines, carboxylic acids, or other heterocycles.

Role of Catalysts in Green Synthesis Methodologies for Heterocycles

The synthesis of nitrogen-containing heterocycles, a class of compounds to which this compound belongs, is a cornerstone of pharmaceutical and agrochemical research. kcl.ac.ukmdpi.comnih.govmdpi.com Traditionally, many synthetic routes involved harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The principles of green chemistry aim to mitigate these environmental impacts by designing more efficient and benign chemical processes. nih.govpharmacognosyjournal.net Central to this endeavor is the use of catalysts, which can facilitate reactions with higher atom economy, lower energy consumption, and reduced waste production. mdpi.comrsc.orgresearchgate.net This section explores the pivotal role of various catalytic systems in the green synthesis of heterocycles, with relevance to pyrazinones and related structures.

Supported Metal Catalysts

The use of solid-supported metal catalysts is a key strategy in green chemistry, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. mdpi.commdpi.comresearchgate.net These catalysts are typically composed of metal nanoparticles dispersed on an inert support material like activated carbon, alumina, titania, or organic polymers. mdpi.comresearchgate.net

In the synthesis of N-heterocycles, supported palladium (Pd) catalysts are widely used for cross-coupling and cyclization reactions. mdpi.com For instance, bimetallic palladium-copper supported on charcoal (Pd-Cu/C) has been successfully employed as a recoverable catalyst for synthesizing triazoles through a one-pot, multi-step process. mdpi.com Similarly, iron nanocomposites supported on N-doped porous carbon have been developed for the preparation of quinazolines, and nickel phosphide nanoparticles on biomass-derived carbon have been used for synthesizing both quinazolines and benzimidazoles. mdpi.com These methods often utilize greener reaction conditions, such as using more sustainable solvents or acceptorless dehydrogenative coupling, which avoids the use of stoichiometric oxidants. mdpi.commdpi.com

Table 1: Examples of Supported Metal Catalysts in N-Heterocycle Synthesis

| Catalyst | Support Material | Heterocycle Synthesized | Key Green Advantage | Reference |

|---|---|---|---|---|

| Palladium-Copper (Pd-Cu) | Charcoal | Triazoles | Heterogeneous, recoverable multi-task catalyst | mdpi.com |

| Iron (Fe) Nanocomposites | N-doped Porous Carbon | Quinazolines | Utilizes oxidative coupling | mdpi.com |

| Nickel Phosphide (Ni2P) | Biomass-derived Carbon | Quinazolines, Benzimidazoles | Highly stable, uses oxidative cross-dehydrogenative coupling | mdpi.com |

| Gold (Au) | Titania (TiO2) | Thiabendazole regio-isomer | Reusable, mild reaction conditions, efficient C-N bond formation | researchgate.net |

Biocatalysis

Enzymes and whole-cell biocatalysts offer an exceptionally green alternative for chemical synthesis. kcl.ac.ukresearchgate.net They operate under mild conditions, typically in aqueous media, and exhibit high levels of chemo-, regio-, and enantioselectivity, which can significantly simplify purification processes and reduce waste. kcl.ac.ukresearchgate.net

The application of biocatalysis in heterocyclic chemistry has expanded significantly. kcl.ac.ukresearchgate.net For example, lipases, which naturally catalyze the hydrolysis of fats, have been shown to promiscuously catalyze C-C and C-N bond-forming reactions, such as the Mannich reaction, to produce heterocyclic bases. nih.gov In one study, lipase from Candida antarctica (CaL-B) was used for the trimolecular condensation of heterocyclic aldehydes, anilines, and acetone to yield Mannich bases in an acetone/water mixture. nih.gov Other enzymes, like imine reductases, have been used for the highly enantioselective reduction of sulfur-containing heterocyclic imines. researchgate.net Furthermore, engineered hemoproteins, such as myoglobin, have been developed to catalyze abiotic carbene and nitrene transfer reactions, enabling the synthesis and functionalization of indoles and the construction of various lactams with high enantioselectivity. proquest.com

Table 2: Biocatalysts in the Green Synthesis of Heterocycles

| Biocatalyst | Reaction Type | Heterocycle Synthesized | Key Green Advantage | Reference |

|---|---|---|---|---|

| Lipase (e.g., CaL-B) | Mannich Reaction | Thiazole, Furan, Thiophene, and Pyridine derivatives | Mild, eco-friendly conditions; aqueous media | nih.gov |

| Imine Reductases | Asymmetric Reduction | Thiazolines, 2H-1,4-Benzothiazines | High enantioselectivity (up to 99% ee) | researchgate.net |

| Engineered Myoglobin | Carbene/Nitrene Transfer | Indoles, Lactams | High activity and stereoselectivity for abiotic reactions | proquest.com |

| Candida antarctica Lipase (CAL) | Cycloaddition | Pyridinium salts | Biocatalytic, occurs in water, high purity | nih.gov |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.org This methodology aligns with green chemistry principles by often eliminating the need for expensive, anhydrous, or polar aprotic solvents, reducing energy consumption, and simplifying work-up procedures. crdeepjournal.org

In the synthesis of heterocyclic compounds, PTC has been effectively used for alkylation and cyclization reactions. For instance, the enantioselective alkylation of 4-substituted pyrazolones, which are structurally related to pyrazinones, has been achieved using a chiral Cinchona alkaloid-derived phase-transfer catalyst. chemistryviews.org This approach provides the desired products in high yields and with good stereoselectivity under mild, room-temperature conditions. chemistryviews.org The development of such chiral PTC systems is crucial for the green synthesis of enantiomerically pure pharmaceuticals. mdpi.com

Nanocatalysts

The application of metallic nanoparticles as catalysts has emerged as an efficient and green approach in modern organic synthesis. pharmacognosyjournal.netrsc.orgpharmacophorejournal.com Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and selectivity due to their large surface-area-to-volume ratio, while also being easily separable and recyclable. rsc.org

Various nanocatalysts have been developed for the synthesis of N-heterocycles. For example, ZnO nano-catalysts have been used under microwave-assisted, solvent-free conditions to prepare substituted pyrazoles. pharmacophorejournal.com Magnetic nanoparticles, such as Fe₃O₄ functionalized with an acidic group, have been employed as a recoverable catalyst for the preparation of substituted imidazoles. rsc.org These methods offer numerous advantages, including easy work-up, cost-effectiveness, and reusability of the catalyst for several cycles without a significant loss in activity. rsc.org

While direct catalytic green synthesis routes for this compound are not extensively detailed in the literature, the principles demonstrated in the synthesis of related pyrazinones, pyrazolones, and other N-heterocycles are highly applicable. The conventional synthesis of 3,5-dihalo-2(1H)-pyrazinones often involves reagents like oxalyl chloride or oxalyl bromide with α-aminonitriles, which can be harsh. nih.govacs.org The development of catalytic methods, inspired by the green approaches discussed above, could lead to more sustainable and efficient pathways for producing this important class of compounds.

Chemical Reactivity and Transformation Mechanisms of 3,5 Dichloro 1 Methylpyrazin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) Reactions at C3 and C5 Positions

The pyrazinone ring in 3,5-dichloro-1-methylpyrazin-2(1H)-one is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the selective replacement of the chlorine atoms to build more complex molecular architectures. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate and facilitating the reaction.

The chlorine atoms at the C3 and C5 positions can be displaced by a wide array of nucleophiles. The choice of nucleophile and reaction conditions can influence the outcome, including whether mono- or di-substitution occurs.

A key example of this reactivity is the regioselective monosubstitution with ammonia (B1221849). When this compound is treated with a concentrated aqueous solution of ammonia in dioxane at room temperature, a single product, 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone, is formed. prepchem.com This transformation highlights the greater reactivity of the C3 position over the C5 position towards this nucleophile under these specific conditions.

Based on the known reactivity of similar dichlorinated N-heterocycles, it is anticipated that this compound will react with a variety of other nucleophiles. These include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides are expected to yield the corresponding ether derivatives.

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) would likely produce thioethers.

N-Nucleophiles: Besides ammonia, primary and secondary amines (both aliphatic and aromatic) are expected to react to form various amino-substituted pyrazinones.

The table below summarizes the expected products from the reaction of this compound with common nucleophiles.

| Nucleophile Category | Example Nucleophile | Expected Product Type |

| N-Nucleophiles | Ammonia (NH₃) | Amino-pyrazinone |

| Primary Amines (R-NH₂) | (Alkyl/Aryl)amino-pyrazinone | |

| Secondary Amines (R₂NH) | Di(alkyl/aryl)amino-pyrazinone | |

| O-Nucleophiles | Alkoxides (RO⁻) | Alkoxy-pyrazinone |

| Phenoxides (ArO⁻) | Aryloxy-pyrazinone | |

| S-Nucleophiles | Thiolates (RS⁻) | Alkylthio/Arylthio-pyrazinone |

This table represents expected reactivity based on general principles of SNAr on similar heterocyclic systems. Specific experimental validation for each class of nucleophile with this compound may be required.

The SNAr reaction is a powerful tool for introducing heterocyclic moieties onto the pyrazinone scaffold. Nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles can act as N-nucleophiles, leading to the formation of N-linked heterocyclic pyrazinones. These reactions typically proceed by deprotonation of the incoming heterocycle with a suitable base, followed by nucleophilic attack on the pyrazinone ring. The resulting compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with N-heterocyclic systems.

While less common via SNAr, C-linked heterocycles can also be introduced, often through the reaction with carbanions derived from electron-rich heterocycles or organometallic reagents. However, for C-C bond formation, metal-catalyzed cross-coupling reactions are generally more efficient.

Metal-Catalyzed Cross-Coupling Reactivity Profiles

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituents on this compound serve as excellent handles for such transformations, particularly with palladium-based catalysts. Reactions like the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are expected to be applicable.

For instance, in a Suzuki-Miyaura coupling, the pyrazinone would react with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to form a new C-C bond. By analogy with similar systems like dichloropyridazines, it is possible to achieve selective mono- or di-arylation by carefully controlling the reaction conditions, such as the choice of ligand, base, and solvent. This modular approach allows for the rapid construction of diverse libraries of substituted pyrazinones.

The table below outlines potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst/Conditions | Resulting Bond |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | C-C (Aryl, Vinyl) |

| Stille | Organostannanes | Pd catalyst | C-C (Aryl, Vinyl, Alkyl) |

| Heck | Alkenes | Pd catalyst, Base | C-C (Vinyl) |

| Sonogashira | Terminal Alkynes | Pd/Cu catalyst, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amines, Alcohols | Pd catalyst, Base | C-N, C-O |

This table illustrates the potential applicability of various cross-coupling reactions based on the known reactivity of other chloro-N-heterocycles. The specific efficiency and regioselectivity would need to be determined experimentally.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound ring system are less explored transformations. Based on the general chemistry of pyrazines and related heterocycles, certain pathways can be predicted.

Oxidation: The nitrogen atoms in the pyrazinone ring are potential sites for oxidation. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) could potentially lead to the formation of N-oxides. The formation of such N-oxides would significantly alter the electronic properties and reactivity of the ring.

Reduction: Reduction of the pyrazinone system can proceed via several pathways. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd/C) could lead to dechlorination, reduction of the C=C double bond within the ring, or even reduction of the amide carbonyl group, depending on the severity of the conditions. Milder reducing agents might selectively remove the chlorine atoms without affecting the heterocyclic core.

Mechanistic Studies of Key Transformations

The mechanisms of the primary transformations of this compound are well-established for related systems.

SNAr Mechanism: As mentioned, the SNAr reaction proceeds via a stepwise addition-elimination pathway. The nucleophile attacks the electron-deficient carbon atom (C3 or C5), breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrazinone ring, particularly onto the electronegative oxygen and nitrogen atoms. In the second, typically fast step, the chloride leaving group is expelled, and the aromaticity of the ring is restored. Computational studies on similar dichloropyrazines have been used to rationalize the observed regioselectivity by analyzing the stability of the transition states leading to the different isomers.

Cross-Coupling Mechanism (e.g., Suzuki): The catalytic cycle for a palladium-catalyzed Suzuki coupling generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (at C3 or C5) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center from the boronate complex (formed by the reaction of the boronic acid with the base), displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Computational Chemistry and Theoretical Studies on 3,5 Dichloro 1 Methylpyrazin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable yet accurate approach to predict a wide range of molecular properties. For 3,5-dichloro-1-methylpyrazin-2(1H)-one, DFT calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a comprehensive basis set like 6-311++G(d,p) to ensure a high degree of accuracy in the results. nih.govnih.govphyschemres.org

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized geometry provides key structural parameters.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the structure is at a local minimum on the potential energy surface. Furthermore, this analysis yields the theoretical vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. scispace.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Pyrazinone Core Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O stretch | 1680 |

| C=C stretch | 1610 |

| C-N stretch | 1450 |

| C-Cl stretch | 750 |

Note: This table presents typical calculated frequencies for a pyrazinone core and is for illustrative purposes. Actual values for this compound would require specific computation.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For this compound, the HOMO-LUMO energy gap provides insight into its stability and potential for participating in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichlorinated Heterocyclic Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values. The actual HOMO-LUMO energies for this compound would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green denotes regions of neutral potential. lupinepublishers.comresearchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a likely site for interaction with electrophiles. The chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and regions near the carbon atoms of the pyrazinone ring would likely display positive potential, suggesting their susceptibility to nucleophilic attack.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. niscpr.res.in This analysis partitions the total electron population among the constituent atoms based on the basis functions used in the quantum chemical calculation. The resulting atomic charges offer insights into the molecule's polarity and the nature of its chemical bonds.

In this compound, a Mulliken charge analysis would be expected to show significant negative charges on the electronegative oxygen, nitrogen, and chlorine atoms. The carbon atom of the carbonyl group would likely carry a partial positive charge, reflecting its electrophilic character. The distribution of charges across the pyrazinone ring would reveal the electronic effects of the substituents on the aromatic system.

Table 3: Exemplary Mulliken Atomic Charges for a Substituted Pyrazinone Fragment

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| N1 | -0.40 |

| C2 (carbonyl) | +0.60 |

| N4 | -0.35 |

| C (methyl) | -0.20 |

Note: This table provides representative Mulliken charges. Precise values for this compound would be obtained from a specific DFT calculation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. science.gov

For this compound, predicted 1H NMR chemical shifts would be expected for the methyl protons and the remaining proton on the pyrazinone ring. The 13C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. Comparing these predicted chemical shifts with experimental data, such as the known spectrum for the closely related 3,5-dichloro-2(1H)-pyrazinone, serves as a stringent test of the accuracy of the computational model and the optimized geometry. researchgate.net

Table 4: Representative Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | 3.5 |

Note: These are illustrative chemical shifts. Actual predicted values would be the result of specific GIAO calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational approach to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time. nih.govnih.gov For this compound, MD simulations could be employed to investigate its conformational dynamics, interactions with solvent molecules, and its behavior in a biological environment, such as near a protein active site.

Quantitative Structure-Activity Relationship (QSAR) Studies

No QSAR studies specifically investigating this compound were identified in the current scientific literature.

Molecular Docking Studies

There are no available molecular docking studies that feature this compound as a ligand.

Ligand-Protein Binding Mechanisms

Detailed ligand-protein binding mechanisms involving this compound have not been computationally explored or published.

Prediction of Binding Affinities and Interactions

Computational predictions of binding affinities and specific molecular interactions for this compound with protein targets are not documented in existing research.

Computational Approaches to Reaction Mechanism Elucidation

The reaction mechanisms involving this compound have not been elucidated through computational approaches in any available studies.

Biological Activity and Structure Activity Relationship Sar Studies of 3,5 Dichloro 1 Methylpyrazin 2 1h One Derivatives

Antimicrobial Activities

Derivatives of pyrazinone have been evaluated for their efficacy against various microbial pathogens, including bacteria and mycobacteria.

Antibacterial Activity (e.g., against Enterobacter aerogenes)

While specific studies on the antibacterial activity of 3,5-dichloro-1-methylpyrazin-2(1H)-one against Enterobacter aerogenes are not extensively detailed in the available research, broader studies on related heterocyclic compounds provide insights into their potential antibacterial properties. For instance, various pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, certain 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives showed activity against multidrug-resistant pathogens. nih.gov Another study on piperazine (B1678402) derivatives bearing 1,3,4-thiadiazole (B1197879) moieties indicated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com These findings suggest that the pyrazinone scaffold could be a promising starting point for the development of new antibacterial agents. However, dedicated research is required to ascertain the specific activity of this compound and its close derivatives against Enterobacter aerogenes.

Antimycobacterial Activity

The antimycobacterial potential of pyrazine (B50134) derivatives has been more extensively studied, largely due to the structural similarity to pyrazinamide (B1679903), a first-line antituberculosis drug. A series of pyrazinoic acid esters have been synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov Several of these esters demonstrated significantly better activity than pyrazinamide against susceptible strains of Mycobacterium tuberculosis and also showed activity against pyrazinamide-resistant isolates. nih.gov The minimal inhibitory concentrations (MICs) for these esters were found to be lower than those of pyrazinamide against various mycobacterial species, including Mycobacterium bovis and Mycobacterium kansasii, though they were not effective against Mycobacterium avium complex. nih.gov

Further research into substituted pyrazinecarboxamides has also yielded promising results. One study reported that a compound, 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide, exhibited high activity against Mycobacterium tuberculosis H37Rv with a MIC of 3.13 µg/mL. nih.gov The synthesis and evaluation of pyrazine and quinoxaline (B1680401) derivatives have also been reported, with some compounds showing excellent activity against M. tuberculosis. nih.gov These studies underscore the potential of the pyrazine core structure in the development of novel antimycobacterial agents.

Antiviral Activities

A significant area of research for pyrazinone derivatives has been in the field of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1).

HIV-1 Reverse Transcriptase Inhibition

A series of novel pyrazinones have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgnih.gov NNRTIs are a critical component of highly active antiretroviral therapy (HAART) and act by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function. nih.govmdpi.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-HIV activity of pyrazinone derivatives. acs.org These studies have systematically explored how different chemical groups at various positions on the pyrazinone ring and its substituents influence the inhibitory potency.

For instance, modifications at the 1-position of the pyrazinone ring have shown that changing a methyl group (in compound 37 ) to a hydrogen atom (in compound 44 ) resulted in equivalent activity against the wild-type HIV-1 LAI strain but significantly improved activity against four single-mutant strains. acs.org Molecular modeling suggested that the 2-carbonyl group of the pyrazinone ring forms a crucial hydrogen bond with the backbone NH group of the lysine (B10760008) residue at position 101 (K101) in the RT enzyme. acs.org

Substitutions on the aniline (B41778) moiety attached to the pyrazinone core have also been extensively studied. A cyano group at the 4-position of the aniline ring was found to be optimal for activity. acs.org For example, compound 29 , with a 4-cyano substituent, showed a dramatic increase in activity against the wild-type HIV-1 LAI virus (IC50 < 0.001 µM) and also displayed clear activity against mutant strains. acs.org In contrast, a 4-chloro substituent (compound 24 ) resulted in weaker activity. acs.org Modeling studies indicated that the cyano group engages in a strong dipole-dipole interaction with the backbone carbonyl of histidine 235 (H235) in the RT enzyme, contributing to its high potency. acs.org

The presence of a methyl group at the 6-position of the pyrazinone ring (e.g., compound 36 ) did not significantly alter the activity against the wild-type virus compared to a hydrogen atom at that position (compound 27 ), but it did have a favorable effect on the activity against the majority of the mutant strains. acs.org

Table 1: Antiviral Activity of Selected Pyrazinone Derivatives against Wild-Type and Mutant HIV-1 Strains acs.org

| Compound | R | R¹ | R² | R³ | HIV-1 LAI (IC₅₀, µM) | L100I (IC₅₀, µM) | K103N (IC₅₀, µM) | Y181C (IC₅₀, µM) | Y188L (IC₅₀, µM) |

|---|---|---|---|---|---|---|---|---|---|

| 24 | CH₃ | H | Cl | H | 0.098 | 5.012 | 5.012 | 5.012 | >10 |

| 29 | CH₃ | H | CN | H | <0.001 | 0.063 | 0.032 | 0.025 | 0.398 |

| 36 | CH₃ | H | CN | CH₃ | <0.001 | 0.016 | 0.006 | 0.008 | 0.126 |

| 37 | CH₃ | CN | H | H | <0.001 | 0.158 | 0.063 | 0.100 | 0.631 |

| 44 | H | CN | H | H | <0.001 | 0.020 | 0.008 | 0.010 | 0.100 |

IC₅₀ values represent the concentration required to achieve 50% protection from HIV-1 cytopathicity in MT-4 cells.

The development of resistance to NNRTIs is a major challenge in HIV-1 therapy, often arising from mutations in the RT enzyme. Therefore, a key goal in the development of new NNRTIs is to create compounds that are effective against both wild-type and mutant strains of the virus.

The pyrazinone series of NNRTIs has shown promise in this regard. As highlighted in the SAR analysis, specific substitutions can significantly enhance the activity against common NNRTI-resistant mutants such as L100I, K103N, Y181C, and Y188L. acs.org For example, the introduction of a cyano group at the 4-position of the aniline ring (compound 29 ) not only boosted potency against the wild-type virus but also conferred activity against these resistant strains. acs.org Similarly, the removal of the methyl group at the 1-position of the pyrazinone ring (compound 44 versus 37 ) led to a marked improvement in activity against all four single mutants tested. acs.org

These findings suggest that by carefully selecting substituents on the pyrazinone scaffold, it is possible to design inhibitors that can effectively overcome common resistance mutations. The ability of these compounds to maintain potency against mutant strains is a critical factor in their potential development as future anti-HIV drugs.

Molecular Modeling of Enzyme-Inhibitor Interactions

Molecular modeling has proven to be an invaluable tool in understanding the interactions between this compound derivatives and their target enzymes. These computational techniques provide insights into the binding modes and structural requirements for potent inhibitory activity, guiding the design of more effective compounds.

In the context of Hepatitis C Virus (HCV) NS3 protease inhibitors, molecular modeling suggested that the aromatic side-chain of a P2 phenylglycine in a series of 2(1H)-pyrazinone-based inhibitors occupies the same space as a substituent at position 6 on the pyrazinone core. nih.govresearchgate.net This insight allowed for a strategic switch between these positions, leading to the development of phenyl- or benzyl-substituted pyrazinones with a glycine (B1666218) residue at the P2 position. nih.govresearchgate.net These modeling studies were instrumental in the discovery of a novel class of achiral and rigidified inhibitors. nih.govresearchgate.net

For influenza PB2 inhibitors, molecular docking was employed to predict the binding mode of a promising 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative, compound 12b, with the PB2 subunit. nih.gov This analysis helps to rationalize the observed inhibitory activity and provides a basis for the future design of anti-influenza drugs targeting PB2. nih.gov

In the development of p38α MAP kinase inhibitors, X-ray crystallography revealed that a structurally atypical inhibitor, identified from a DNA-encoded library, interacts with the ATP binding site, causing a significant distortion of the P-loop. rsc.org This inhibitor was found to assume a canonical type-II ('DFG-out') binding mode, forming hydrogen bonds with the backbone of the hinge region and exhibiting excellent shape complementarity. rsc.org Such detailed structural information is crucial for understanding the mechanism of inhibition and for the rational design of new inhibitors with alternative binding modes. rsc.org

Molecular modeling has also been applied to understand the interactions of pyrazole derivatives with various enzymes. For instance, docking studies of pyrazole derivatives against the COX-2 enzyme have provided insights into the protein-ligand interactions and the structural features of the active site. rjpn.org Similarly, computational work on N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives helped to elucidate the key interactions within the active sites of both MAO-A and MAO-B enzymes. researchgate.net

These examples highlight the critical role of molecular modeling in elucidating the binding mechanisms of inhibitors derived from or related to the pyrazinone scaffold, thereby accelerating the discovery of novel therapeutic agents.

Hepatitis C Virus NS3 Protease Inhibition

Derivatives of this compound have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS3 protease, a crucial enzyme for viral replication. nih.govmcgill.ca The NS3 protein is a multifunctional enzyme with serine protease activity at its N-terminal and RNA helicase activity at its C-terminal. nih.govmedchemexpress.com

One area of research has focused on utilizing the 2(1H)-pyrazinone scaffold as a P3 element in the design of novel HCV NS3 protease inhibitors. nih.govresearchgate.net These inhibitors were evaluated against both the wild-type enzyme and two resistant variants, A156T and D168V. nih.govresearchgate.net Through a versatile synthetic route, researchers were able to create phenyl- or benzyl-substituted pyrazinones. nih.gov When combined with an aromatic P1-P1' scaffold, a new class of achiral and rigidified inhibitors was discovered. nih.govresearchgate.net The most potent of these novel inhibitors demonstrated a fourfold improvement in potency compared to the original tripeptide lead. nih.govresearchgate.net

The development of direct-acting antivirals (DAAs) targeting HCV proteins has significantly advanced the treatment of hepatitis C. nih.gov NS3/4A protease inhibitors are a key class of these DAAs. nih.govmedchemexpress.com The success of first-generation inhibitors like boceprevir (B1684563) and telaprevir (B1684684) paved the way for the development of second-generation inhibitors with improved properties. nih.gov

Table 1: Activity of Selected HCV NS3 Protease Inhibitors

| Compound/Drug | Target | Activity/Potency | Genotype Specificity |

| Boceprevir | HCV NS3/4A Protease | Covalent, reversible inhibitor | Genotype 1 |

| Telaprevir | HCV NS3/4A Protease | Covalent, reversible inhibitor | Genotype 1 |

| Grazoprevir (MK-5172) | HCV NS3/4a Protease | Ki of 0.01 nM (gt1b), 0.01 nM (gt1a) | Broad activity across genotypes |

| Simeprevir (TMC435) | HCV NS3/4A Protease | Ki of 0.36 nM | Potent against various genotypes |

| Tetrahydroacridinyl derivative 3a | HCV NS3 Helicase | Ki = 20 nM | Not specified |

| Manoalide | HCV NS3 Helicase | IC50 = 15 µM (RNA substrate) | Not specified |

This table is for illustrative purposes and includes inhibitors that are not direct derivatives of this compound to provide context on HCV NS3 inhibition.

Enzyme Inhibition Beyond Antivirals

The inhibitory potential of compounds structurally related to this compound extends beyond antiviral applications to other significant enzyme targets.

Thrombin Inhibition

Thrombin, a serine protease, plays a central role in thrombosis and hemostasis, making it a key target for antithrombotic therapies. nih.gov Research into small molecule thrombin inhibitors has explored a variety of chemical scaffolds. nih.govnih.gov While not directly derivatives of this compound, studies on pyrazole-based thrombin inhibitors offer insights into serine protease inhibition. mdpi.comsemanticscholar.org

One study focused on 1H-pyrazol-5-amine-based inhibitors that operate through a serine-trapping mechanism. mdpi.comsemanticscholar.org In this mechanism, the inhibitor transfers an acyl moiety to the catalytic Ser195 of thrombin, leading to a transient, covalent inhibition of the enzyme's activity. mdpi.comsemanticscholar.org The most potent of these flexible acylated 1H-pyrazol-5-amines, compound 24e, exhibited a low nanomolar IC50 value of 16 nM against thrombin and showed high selectivity over other physiologically relevant serine proteases. mdpi.comsemanticscholar.org

Table 2: Thrombin Inhibitory Activity of Acylated 1H-Pyrazol-5-amines

| Compound | Substituent at R³ | Substituent at 3-position | Thrombin IC₅₀ (nM) |

| 24e | 5-chlorothiophen-2-yl | 3-pyridyl | 16 |

| 24g | 5-chlorothiophen-2-yl | 3-phenyl | 419 |

| 24i | 5-chlorothiophen-2-yl | 3-cyclohexyl | > 5000 |

| 25 | 5-chlorothiophen-2-yl | Not specified | 18 |

| 34a | Not specified | Not specified | Potent (16-80 nM range) |

| 34b | Not specified | Not specified | Potent (16-80 nM range) |

Data sourced from studies on pyrazole-based thrombin inhibitors. mdpi.com

The structure-activity relationship studies revealed that the nature of the substituent at the 3-position of the 1H-pyrazol-5-amine core significantly influences inhibitory potency. mdpi.com For instance, a 3-pyridyl-substituted derivative (24e) was 26 times more potent than its 3-phenyl-substituted counterpart (24g). mdpi.com

p38α MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine protein kinases involved in cellular responses to stress and inflammation. medchemexpress.comnih.gov Specifically, p38α has been identified as a critical regulatory node in inflammatory pathways and is a target for the development of anti-inflammatory drugs. nih.govuni-tuebingen.de

Inhibitors of p38α MAP kinase have been developed from various chemical classes. medchemexpress.comnih.gov One notable inhibitor, identified from a DNA-encoded small molecule library, was found to be highly specific and potent, with a cellular IC50 of 7 nM. rsc.org X-ray crystallography showed that this inhibitor binds to the ATP binding site in a 'DFG-out' conformation, a mode of binding that prevents the kinase from adopting its active state. rsc.org

Furthermore, certain conformation-selective p38α inhibitors have been shown to modulate the dephosphorylation of the enzyme's activation loop. nih.gov Compounds like pexmetinib (B1683776) and BIRB796 not only inhibit the kinase activity of p38α directly but also promote its inactivation by stimulating the dephosphorylation of threonine 180 (pT180) by the phosphatase WIP1. nih.gov This dual-action mechanism provides a novel approach for developing more effective p38α inhibitors. nih.gov

Table 3: Selected p38α MAP Kinase Inhibitors and their Characteristics

| Inhibitor | IC₅₀ / Potency | Binding Mode / Mechanism |

| SB 202190 | 50 nM (p38α), 100 nM (p38β2) | Binds to the ATP pocket |

| Adezmapimod (SB 203580) | 50 nM (SAPK2a/p38), 500 nM (SAPK2b/p38β2) | ATP-competitive |

| Pexmetinib | Not specified | Dual-action: inhibits kinase activity and promotes dephosphorylation |

| BIRB796 | Not specified | Dual-action: inhibits kinase activity and promotes dephosphorylation |

| DNA-encoded library hit | 7 nM (cellular IC₅₀) | 'DFG-out' conformation |

This table includes representative p38 MAPK inhibitors to illustrate the diversity of compounds targeting this kinase.

CRF1 Receptor Antagonism

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 receptor, are key components of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates responses to stress. nih.govnih.gov Antagonists of the CRF1 receptor are being investigated for their potential in treating stress-related disorders. nih.govnih.gov

An efficient, scalable synthesis has been developed for (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one (BMS-665053), a CRF1 receptor antagonist. researchgate.net This process involves a palladium-catalyzed coupling of 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649) with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one. researchgate.net

Another CRF1 receptor antagonist, 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), has been shown to modulate basal HPA axis activity and reduce corticosterone (B1669441) responses to certain stressors in rodents. nih.gov The development of such antagonists represents a promising therapeutic strategy for conditions where the stress response system is dysregulated. nih.gov

PB2 Inhibitors

The PB2 subunit of the influenza virus RNA-dependent RNA polymerase is essential for viral transcription, as it binds to the 5'-cap of host pre-mRNAs to initiate a process known as "cap-snatching". nih.gov This makes the PB2 cap-binding domain an attractive target for the development of new influenza therapies. nih.gov

A novel series of PB2 inhibitors featuring a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton has been discovered. nih.gov The most potent compound from this series, 12b, demonstrated strong binding to the PB2 protein with KD values of 0.11 μM in a surface plasmon resonance (SPR) assay and 0.19 μM in an isothermal titration calorimetry (ITC) assay. nih.gov In antiviral assays, compound 12b showed an EC50 value of 1.025 μM with low cytotoxicity (CC50 > 100 μM). nih.gov

Additionally, novel thienopyrimidine derivatives have been identified as potent anti-influenza A agents that are believed to bind to the PB2 pocket. researchgate.net These findings provide promising lead compounds for the development of new anti-influenza drugs that target the PB2 subunit. nih.govresearchgate.net

Table 4: Activity of a Novel PB2 Inhibitor

| Compound | Binding Affinity (K D ) | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) |

| 12b | 0.11 μM (SPR), 0.19 μM (ITC) | 1.025 μM | > 100 μM |

Data for compound 12b, a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative. nih.gov

Other Pharmacological Activities (as observed for pyrazinone scaffolds)

The pyrazinone scaffold and its structural relatives, such as pyrazolines and pyrazolones, are recognized for a wide array of pharmacological activities. These activities are often attributed to the versatile chemical nature of the heterocyclic ring system, which allows for various substitutions to modulate their biological effects.

The 3,5-disubstituted pyrazoline core has emerged as a promising scaffold for the development of novel anticancer agents. nih.govresearchgate.netresearchgate.netnih.gov Numerous derivatives have been synthesized and evaluated for their in vitro antiproliferative effects across a range of human cancer cell lines. nih.govresearchgate.netresearchgate.netnih.gov

One study focused on 3,5-diphenyl-2-pyrazoline derivatives and their ability to inhibit tubulin polymerization, a key mechanism for inducing mitotic arrest in cancer cells. semanticscholar.orgresearchgate.net Among the tested compounds, 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated the most significant inhibitory effect on the clonogenicity of HCT116 human colon cancer cells. semanticscholar.orgresearchgate.net This compound was also found to induce G2/M cell cycle arrest and disrupt microtubule formation. semanticscholar.orgresearchgate.net

Another series of new 1,3,5-triazine-based 2-pyrazolines were synthesized and screened for their anticancer activity against 58 different human tumor cell lines by the US National Cancer Institute (NCI). mdpi.com Several of these compounds exhibited significant GI₅₀ (50% growth inhibition) values, with some reaching the sub-micromolar range against specific cell lines such as renal (RXF 393) and breast (HS 578T) cancer. mdpi.com

The anticancer mechanism of pyrazoline derivatives is often associated with their capacity to induce cell cycle arrest and apoptosis. mdpi.com The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on the pyrazoline ring play a crucial role in their cytotoxic potency and selectivity. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

| Compound ID | Cell Line | Activity | Reference |

| 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HCT116 (Colon) | Most effective at inhibiting clonogenicity | semanticscholar.orgresearchgate.net |

| Compound 10d (a 1,3,5-triazine-based 2-pyrazoline) | RXF 393 (Renal) | GI₅₀ = 0.569 µM | mdpi.com |

| Compound 10d (a 1,3,5-triazine-based 2-pyrazoline) | HS 578T (Breast) | GI₅₀ = 0.644 µM | mdpi.com |

| Compound 10e (a 1,3,5-triazine-based 2-pyrazoline) | SF-539 (CNS) | GI₅₀ = 1.35 µM | mdpi.com |

| Compound 10g (a 1,3,5-triazine-based 2-pyrazoline) | SF-539 (CNS) | GI₅₀ = 1.18 µM | mdpi.com |

Pyrazoline and pyrazolone (B3327878) derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory action of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. nih.gov

In one study, a series of pyrazoline and pyrazole derivatives were synthesized and evaluated for their ability to inhibit carrageenin-induced paw edema in rats. researchgate.netnih.gov Two pyrazoline derivatives, compounds 2d and 2e, demonstrated the highest anti-inflammatory activity, even surpassing the reference drug indomethacin. researchgate.net Lipophilicity was identified as an important factor, with the most lipophilic derivatives showing the greatest activity. researchgate.net

Further investigations into the structure-activity relationship revealed that substitutions on the pyrazole ring significantly influence anti-inflammatory potency. For instance, the presence of a chlorine group in one pyrazoline derivative led to an increase in activity compared to its non-halogenated counterpart. researchgate.net Some pyrazolone derivatives have been shown to be potent anti-inflammatory agents with low ulcerogenic liability. rjsocmed.com

| Compound | Activity | Model | Reference |

| Pyrazoline 2d | Higher than indomethacin | Carrageenin-induced paw edema | researchgate.netnih.gov |

| Pyrazoline 2e | High activity | Carrageenin-induced paw edema | researchgate.net |

| Pyrazolone derivative 6b | Most active in series | Anti-inflammatory screening | rjsocmed.com |

| Pyrazolone derivative 9b | Most active in series | Anti-inflammatory screening | rjsocmed.com |

In addition to their anti-inflammatory effects, pyrazoline and pyrazolone derivatives have demonstrated significant analgesic properties. nih.govnih.gov The analgesic activity is often evaluated using models such as the acetic acid-induced writhing test in mice. mdpi.com

In a study of pyrazoline derivatives with notable anti-inflammatory activity, the compounds were also assessed for their analgesic effects. nih.gov Pyrazoline 2e was found to be more effective than pyrazoline 2d in inhibiting writhing responses. researchgate.net The antioxidant and anti-lipid peroxidation activities of these compounds were also correlated with their anti-inflammatory and analgesic effects. researchgate.netnih.gov

Some pyrazolone derivatives are widely used as analgesics in many countries, with dipyrone (B125322) being one of the most studied. nih.gov The analgesic action of pyrazolone derivatives is attributed, at least in part, to the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov

| Compound | Activity | Model | Reference |

| Pyrazoline 2e | More effective than 2d | Acetic acid-induced writhing | researchgate.net |

| Pyrazolone derivative 9b | Most active in series | Analgesic screening | rjsocmed.com |

| Dipyrone | More effective than aspirin (B1665792) or paracetamol | Postoperative pain | nih.gov |

Derivatives containing a pyrazinone ring have been designed and synthesized as opioid mimetics, demonstrating significant affinity and selectivity for opioid receptors. nih.gov In one study, 2',6'-dimethyl-l-tyrosine (Dmt) analogues were linked to a pyrazinone platform. nih.gov

The resulting compounds exhibited a range of affinities for μ- and δ-opioid receptors. nih.gov Notably, 3-[H-Dmt-NH-(CH₂)₄]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone (compound 11) showed high affinity for μ-opioid receptors with a Kᵢ value of 0.13 nM and a high μ-selectivity (Kᵢδ/Kᵢμ = 447). nih.gov This compound also demonstrated μ-agonism. nih.gov

The structure-activity relationship studies revealed that key factors influencing opioid affinity and functional bioactivity include the length of the aminoalkyl chain linked to the Dmt residue and the nature of the substituent at the 6-position of the pyrazinone ring. nih.gov The Dmt residue at the 3-position of the pyrazinone ring was found to be preferable to its placement at the 6-position for higher μ-affinity. nih.gov

| Compound | μ-Opioid Receptor Affinity (Kᵢ, nM) | δ-Opioid Receptor Affinity (Kᵢ, nM) | μ-Selectivity (Kᵢδ/Kᵢμ) | Reference |

| 1 | 0.47 | 560 | 1191 | nih.gov |

| 3 | 0.15 | 1.8 | 12 | nih.gov |

| 9 | 0.20 | 2.4 | 12 | nih.gov |

| 11 | 0.13 | 58.1 | 447 | nih.gov |

| 12 | 0.30 | 3.6 | 12 | nih.gov |

Vaccine adjuvants are substances that enhance the immunogenicity of antigens. xiahepublishing.commdpi.comnih.govmdpi.com They play a crucial role in the development of effective vaccines by stimulating a more robust and durable immune response. xiahepublishing.commdpi.comnih.govmdpi.com Common adjuvants include aluminum salts, oil-in-water emulsions, and Toll-like receptor (TLR) agonists. xiahepublishing.comnih.gov A review of the available literature did not yield specific studies on the use of this compound or its direct derivatives as vaccine adjuvants. The research on novel adjuvants is an active field, but the pyrazinone scaffold has not been prominently featured in this context in the searched literature.

Mechanism of Biological Action (Where elucidated for derivatives)

The biological activity of pyrazinone derivatives is diverse, with specific compounds targeting a range of pathogens and cellular processes. The mechanism of action has been elucidated for several classes of these derivatives, including their roles as kinase inhibitors, antivirals, and antimycobacterial agents.

Kinase Inhibition: A significant number of pyrazinone derivatives function as kinase inhibitors, which are crucial in regulating cellular signaling pathways often implicated in diseases like cancer and inflammatory conditions. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of receptor tyrosine kinases. researchgate.net This action prevents the phosphorylation of proteins, thereby disrupting signal transduction cascades that are essential for cell growth, transformation, and survival. youtube.com

One notable example is the development of 3-amino-2(1H)-pyrazinones as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov The p38α MAP kinase is a key enzyme in the regulation of pro-inflammatory signals. By inhibiting this kinase, these pyrazinone derivatives can effectively manage inflammatory responses, making them promising candidates for treating conditions like chronic obstructive pulmonary disease (COPD). nih.gov

Antiviral Activity: Pyrazinone derivatives have also been identified as effective antiviral agents, particularly against HIV-1. A series of pyrazinones have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org Molecular modeling and structure-activity relationship (SAR) studies have shown that the 2-carbonyl group of the pyrazinone ring forms a crucial hydrogen bond with the backbone of the K101 amino acid residue of the HIV-1 reverse transcriptase enzyme. acs.org This interaction is key to inhibiting the enzyme's activity and, consequently, viral replication. acs.org

Antimycobacterial Activity: The prodrug pyrazinamide is a cornerstone in the treatment of tuberculosis, and its active form is pyrazinoic acid (POA), a pyrazine derivative. Recent studies have elucidated that POA targets the PanD enzyme, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis. nih.gov POA induces the targeted degradation of this enzyme, leading to the disruption of vital metabolic pathways in the bacterium. nih.gov This mechanism provides a clear pathway for the sterilizing activity of pyrazinamide against non-replicating tubercle bacilli. nih.gov